Aluminum carbonate

Overview

Description

Aluminum carbonate, with the chemical formula Al₂(CO₃)₃, is a carbonate of aluminum. It is a white, unstable powder that decomposes at temperatures above 58°C. This compound is not well-characterized, and simple carbonates of aluminum are not commonly known. related compounds such as basic sodium this compound mineral dawsonite and hydrated basic this compound minerals like scarbroite and hydroscarbroite are known .

Preparation Methods

The preparation of aluminum carbonate can be achieved through several methods:

Chemical Reactions Analysis

Aluminum carbonate undergoes various chemical reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stability in these conditions.

Substitution Reactions: It can react with acids to form aluminum salts and carbon dioxide.

Common Reagents and Conditions: Common reagents include acids like hydrochloric acid and sulfuric acid. The reactions are typically carried out at room temperature and atmospheric pressure.

Major Products: The major products formed from these reactions include aluminum salts (such as aluminum chloride) and carbon dioxide.

Scientific Research Applications

Aluminum carbonate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other aluminum compounds.

Biology and Medicine: This compound, along with aluminum hydroxide and aluminum oxide, is used as a phosphate-binding drug in veterinary medicine to prevent the absorption of dietary phosphate in animals.

Mechanism of Action

The mechanism of action of aluminum carbonate involves its ability to bind phosphate ions. In the gastrointestinal tract, this compound reacts with phosphate to form insoluble aluminum phosphate, which is then excreted from the body. This mechanism is particularly useful in treating hyperphosphatemia in animals .

Comparison with Similar Compounds

Aluminum carbonate can be compared with other similar compounds:

Aluminum Hydroxide: Both compounds are used as phosphate binders, but aluminum hydroxide is more commonly used in humans due to concerns about the toxicity of this compound.

Calcium Carbonate: Unlike this compound, calcium carbonate is widely used as an antacid and calcium supplement.

Similar Compounds

- Aluminum Hydroxide

- Calcium Carbonate

- Sodium this compound (Dawsonite)

Biological Activity

Aluminum carbonate is an inorganic compound that has garnered attention due to its various biological activities and applications, particularly in the medical and environmental fields. This article explores the biological activity of this compound, focusing on its interactions within biological systems, potential health effects, and its role in therapeutic applications.

This compound can be represented by the chemical formula and typically exists in hydrated forms. It is commonly used as an antacid and in various industrial applications. The compound's solubility and reactivity are influenced by factors such as pH and the presence of other ions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antacid Properties : this compound is primarily used for its antacid properties, neutralizing gastric acid and providing relief from indigestion and heartburn.

- Toxicological Effects : Exposure to aluminum compounds, including this compound, has raised concerns regarding neurotoxicity and potential links to diseases such as Alzheimer's disease.

- Environmental Impact : this compound plays a role in environmental chemistry, particularly in soil and water interactions.

Antacid Activity

This compound acts as an effective antacid by reacting with hydrochloric acid in the stomach to form aluminum chloride, carbon dioxide, and water. This reaction helps to alleviate symptoms of hyperacidity.

Case Study: Efficacy as an Antacid

A clinical study evaluated the effectiveness of this compound in patients suffering from peptic ulcers. The results indicated significant symptom relief compared to a placebo group, demonstrating its efficacy in managing gastric acidity .

Toxicological Concerns

Research has shown that aluminum exposure may be linked to various health issues, particularly neurological disorders. The bioavailability of aluminum from dietary sources is relatively low, but certain conditions can increase absorption rates.

Key Findings on Toxicity

- Bioavailability : Oral bioavailability of aluminum from this compound is estimated to be less than 0.1% under normal conditions but can increase with factors such as acidic pH or the presence of citrate .

- Neurotoxicity : Long-term exposure studies have suggested a correlation between aluminum exposure and neurotoxic effects, including cognitive decline . For example, a meta-analysis indicated that individuals with chronic exposure to aluminum exhibited a higher risk for Alzheimer's disease (OR 1.71) .

Environmental Interactions

This compound also plays a role in environmental chemistry. Its interactions with soil and water systems can influence metal mobility and bioavailability.

Environmental Case Study

A study examined the effects of this compound on soil pH and nutrient availability. Results showed that this compound could alter soil chemistry, potentially affecting plant growth and microbial activity .

Summary Table of Biological Activities

Properties

IUPAC Name |

dialuminum;tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Al/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQREHKVAOVYBT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

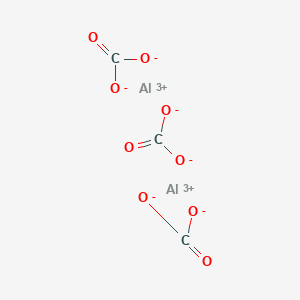

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2(CO3)3, C3Al2O9 | |

| Record name | aluminium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891680 | |

| Record name | Aluminum carbonate (Al2(CO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14455-29-9, 53547-27-6 | |

| Record name | Aluminum carbonate, basic [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053547276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum carbonate (Al2(CO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GA689N629 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.